REACTION_CXSMILES
|
C(O)(=O)[C@H]([C@@H](C(O)=O)O)O.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2([CH:22]([NH2:27])[CH2:23][CH:24]([CH3:26])[CH3:25])[CH2:21][CH2:20][CH2:19]2)=[CH:14][CH:13]=1>>[Cl:11][C:12]1[CH:13]=[CH:14][C:15]([C:18]2([C@H:22]([NH2:27])[CH2:23][CH:24]([CH3:25])[CH3:26])[CH2:21][CH2:20][CH2:19]2)=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@H](O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC1)C(CC(C)C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give another optical isomer (75.2% yield)
|
Type
|
ADDITION
|
Details
|
This optical isomer were treated with alkaline
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC1)[C@@H](CC(C)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(=O)[C@H]([C@@H](C(O)=O)O)O.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2([CH:22]([NH2:27])[CH2:23][CH:24]([CH3:26])[CH3:25])[CH2:21][CH2:20][CH2:19]2)=[CH:14][CH:13]=1>>[Cl:11][C:12]1[CH:13]=[CH:14][C:15]([C:18]2([C@H:22]([NH2:27])[CH2:23][CH:24]([CH3:25])[CH3:26])[CH2:21][CH2:20][CH2:19]2)=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@H](O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC1)C(CC(C)C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give another optical isomer (75.2% yield)
|
Type
|
ADDITION
|
Details
|
This optical isomer were treated with alkaline
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC1)[C@@H](CC(C)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(=O)[C@H]([C@@H](C(O)=O)O)O.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2([CH:22]([NH2:27])[CH2:23][CH:24]([CH3:26])[CH3:25])[CH2:21][CH2:20][CH2:19]2)=[CH:14][CH:13]=1>>[Cl:11][C:12]1[CH:13]=[CH:14][C:15]([C:18]2([C@H:22]([NH2:27])[CH2:23][CH:24]([CH3:25])[CH3:26])[CH2:21][CH2:20][CH2:19]2)=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@H](O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC1)C(CC(C)C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give another optical isomer (75.2% yield)
|
Type
|
ADDITION
|
Details
|
This optical isomer were treated with alkaline
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC1)[C@@H](CC(C)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |